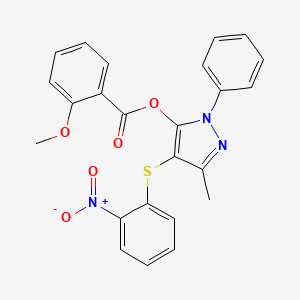

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate

説明

The compound 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate is a pyrazole-based derivative featuring a 3-methyl-substituted pyrazole core. Key structural elements include:

- A (2-nitrophenyl)thio group at position 4, introducing electron-withdrawing nitro (-NO₂) and sulfur-based thioether (-S-) moieties.

- A 2-methoxybenzoate ester at position 5, combining a methoxy (-OCH₃) electron-donating group with an ester linkage.

特性

IUPAC Name |

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5S/c1-16-22(33-21-15-9-7-13-19(21)27(29)30)23(26(25-16)17-10-4-3-5-11-17)32-24(28)18-12-6-8-14-20(18)31-2/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLWONPJWJKHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-methoxybenzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 327.36 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, in vitro testing demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have indicated that treatment with the compound leads to an increase in sub-G1 phase cells, suggesting the induction of apoptosis. Additionally, Western blot assays revealed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. Administration in a carrageenan-induced paw edema model showed a significant reduction in inflammation compared to control groups.

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. In a study involving mice bearing tumor xenografts, the combination therapy resulted in enhanced tumor regression compared to monotherapy, indicating a synergistic effect that warrants further investigation.

Study Design

- Objective : To evaluate the efficacy of combination therapy.

- Method : Mice were divided into four groups: control, monotherapy with standard drug, monotherapy with the compound, and combination therapy.

- Results : The combination group exhibited a 75% reduction in tumor volume after four weeks compared to control.

類似化合物との比較

Substituent Effects on Physicochemical Properties

Nitro and Thio Groups :

- The (2-nitrophenyl)thio group in the target compound and its analogues introduces strong electron-withdrawing effects, which may stabilize the molecule via resonance and influence intermolecular interactions (e.g., hydrogen bonding) .

- Sulfur-containing groups (thioether or sulfonyl) can enhance binding to metalloenzymes or thiol-rich proteins .

Ester Variations: The 2-methoxybenzoate in the target compound offers moderate hydrophilicity compared to the 3,4,5-trimethoxybenzoate in the analogue (), which is more lipophilic due to additional methoxy groups.

Thermal Behavior :

- Metal complexes of 2-methoxybenzoate derivatives exhibit defined decomposition patterns (e.g., loss of hydration water followed by ligand breakdown) . This suggests that the ester group in the target compound may contribute to thermal stability.

Computational and Experimental Tools for Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。